molecular formula C10H7NO8S2 B086883 1,5-Naphthalenedisulfonic acid, 3-nitro- CAS No. 117-86-2

1,5-Naphthalenedisulfonic acid, 3-nitro-

Cat. No. B086883
CAS RN: 117-86-2
M. Wt: 333.3 g/mol
InChI Key: YDPFPDNDNZUKPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-naphthalenedisulfonic acid involves treating naphthalene with oleum under specific conditions. Optimal conditions have been determined, with temperature, the concentration of oleum, and the molar ratio of naphthalene to SO₃ being critical factors affecting yield. The synthesis yields 1,5-naphthalenedisulfonic acid with a significant efficiency under controlled reaction parameters (Li Mei, 2002).

Molecular Structure Analysis

Chemical Reactions and Properties

1,5-Naphthalenedisulfonic acid participates in a range of chemical reactions, demonstrating its versatility. Its reaction with Fe(III) to form Fe(II)/NRS complexes underlines its role in quantifying polyphenols in plant extracts. This reaction is sensitive, specific, and provides a linear relationship between absorbance and polyphenol concentration (Diego Xavier da Silva et al., 2013).

Physical Properties Analysis

The physical properties of 1,5-naphthalenedisulfonic acid derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. For example, the crystal and molecular structure analysis of proton transfer compounds from quinolin-8-ol and 1,5-naphthalenedisulfonic acid reveals their 3D framework structure, which is significant for their potential applications in material science (Shouwen Jin et al., 2014).

Chemical Properties Analysis

The chemical properties of 1,5-naphthalenedisulfonic acid, such as its reactivity with other compounds, ability to form complexes, and role as a catalyst or reactant in organic synthesis, are highlighted by its interactions in various chemical reactions. The electrochemical behavior of its nitro derivative shows potential for synthesis and transformation into valuable chemical intermediates (A. Konarev, 2021).

properties

IUPAC Name

3-nitronaphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO8S2/c12-11(13)6-4-8-7(10(5-6)21(17,18)19)2-1-3-9(8)20(14,15)16/h1-5H,(H,14,15,16)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPFPDNDNZUKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)[N+](=O)[O-])C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059462
Record name 1,5-Naphthalenedisulfonic acid, 3-nitro-
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Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthalenedisulfonic acid, 3-nitro-

CAS RN

117-86-2
Record name 3-Nitro-1,5-naphthalenedisulfonic acid
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Record name 1,5-Naphthalenedisulfonic acid, 3-nitro-
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Record name 1,5-Naphthalenedisulfonic acid, 3-nitro-
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Record name 1,5-Naphthalenedisulfonic acid, 3-nitro-
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Record name 3-nitronaphthalene-1,5-disulphonic acid
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